molecular formula C14H15NO2 B14700158 4-(Diethylamino)naphthalene-1,2-dione CAS No. 23673-39-4

4-(Diethylamino)naphthalene-1,2-dione

Cat. No.: B14700158
CAS No.: 23673-39-4
M. Wt: 229.27 g/mol
InChI Key: LZFMSJXMFAPKQK-UHFFFAOYSA-N
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Description

4-(Diethylamino)naphthalene-1,2-dione is an organic compound with the molecular formula C14H15NO2. It is a derivative of naphthalene, characterized by the presence of a diethylamino group at the 4-position and two ketone groups at the 1 and 2 positions. This compound is known for its applications in various fields, including organic electronics and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)naphthalene-1,2-dione typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the diethylamino group and the ketone functionalities.

    Introduction of Diethylamino Group: The diethylamino group is introduced through a substitution reaction, where naphthalene is reacted with diethylamine under specific conditions.

    Formation of Ketone Groups: The ketone groups are introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Diethylamino)naphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s reactivity and solubility.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.

Major Products:

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Alcohol derivatives of this compound.

    Substitution Products: Derivatives with different substituents replacing the diethylamino group.

Scientific Research Applications

4-(Diethylamino)naphthalene-1,2-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Diethylamino)naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    4-Amino-1,2-naphthoquinone: A related compound with an amino group instead of a diethylamino group.

    1,8-Naphthalimide Derivatives: Compounds with similar naphthalene-based structures but different functional groups.

Uniqueness: 4-(Diethylamino)naphthalene-1,2-dione is unique due to its specific combination of functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .

Properties

CAS No.

23673-39-4

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

4-(diethylamino)naphthalene-1,2-dione

InChI

InChI=1S/C14H15NO2/c1-3-15(4-2)12-9-13(16)14(17)11-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3

InChI Key

LZFMSJXMFAPKQK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=O)C(=O)C2=CC=CC=C21

Origin of Product

United States

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